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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbonitrile

Cat. No.: B016962

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures, data, and potential
applications for 1-Acetylpiperidine-4-carbonitrile, a versatile intermediate in synthetic and
medicinal chemistry.

Introduction

1-Acetylpiperidine-4-carbonitrile is a derivative of piperidine, a ubiquitous scaffold in
pharmaceutical agents. The presence of the cyano group at the 4-position and the acetyl group
on the piperidine nitrogen makes it a valuable building block for the synthesis of more complex
molecules. Its derivatives have been investigated for a range of biological activities, particularly
in the realm of neurological disorders. These notes will detail a plausible synthetic route,
characterization data, and potential biological applications.

Data Presentation
Table 1: Physicochemical Properties of 1-
Acetylpiperidine-4-carbonitrile
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Property Value
CAS Number 25503-91-7
Molecular Formula CsH12N20
Molecular Weight 152.19 g/mol
Predicted: Colorless to pale yellow oil or low
Appearance . .
melting solid
Boiling Point Not available
Melting Point Not available
N Predicted: Soluble in methanol, ethanol,
Solubility

dichloromethane, chloroform

Table 2: Proposed Synthesis of 1-Acetylpiperidine-4-
bonitrile - E :

) Key Temperat Reaction .
Step Reaction Solvent . Yield (%)
Reagents ure (°C) Time (h)
Dehydratio
n of Thionyl
Piperidine-  chloride,
1 Toluene 0-20 24 -72 ~75
4- Dibutylform
carboxami amide
de
Acetylation  Acetic
of 4- anhydride, Dichlorome >90
2 _ _ _ 0-25 2-4 _
Cyanopiper  Triethylami  thane (Predicted)
idine ne

Table 3: Predicted Spectroscopic Data for 1-
Acetylpiperidine-4-carbonitrile
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Technique

Predicted Data

1H NMR (CDCls, 400 MHz)

o (ppm): 3.8-4.0 (m, 2H, -N-CH2-), 3.2-3.4 (m,
2H, -N-CH3-), 2.8-3.0 (m, 1H, -CH(CN)-), 2.1 (s,
3H, -C(O)CHs), 1.8-2.0 (m, 4H, -CH2-CH(CN)-
CH2-)

13C NMR (CDCls, 100 MHz)

3 (ppm): 169.0 (C=0), 121.0 (CN), 45.0 (-N-
CHz-), 40.0 (-N-CHz-), 30.0 (-CH2-CH(CN)-
CHz-), 28.0 (-CH(CN)-), 21.5 (-C(O)CHs)

IR (neat, cm™1)

v: 2240 (C=N stretch), 1640 (C=0 amide
stretch), 2950, 2870 (C-H stretch)

Mass Spec (El)

miz (%): 152 (M*), 110, 96, 82, 43 (100)

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanopiperidine

Hydrochloride (Precursor)

This protocol is adapted from patent literature describing the dehydration of piperidine-4-

carboxamide.

Materials:

e Dibutylformamide
e Thionyl chloride
o Toluene

» n-Propyl acetate

e Nitrogen gas

Piperidine-4-carboxamide (isonipecotamide)

» Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus
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Procedure:

In a 1 L jacketed vessel under a nitrogen atmosphere, suspend 92.8 g (0.702 mol) of
piperidine-4-carboxamide in 450 ml of n-propyl acetate at 20°C.

e Add 111.56 g (0.702 mol) of dibutylformamide to the suspension over 10 minutes with
stirring.

o After 5 minutes, begin the dropwise addition of 175.46 g (1.475 mol) of thionyl chloride,
maintaining the temperature at 20°C.

e Stir the reaction mixture at 20°C for 24 hours.

« Filter the resulting suspension and wash the filter cake three times with 150 ml of n-propyl
acetate.

Dry the solid under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid.[1]

Expected Yield: Approximately 79% of the theoretical yield.

Protocol 2: Synthesis of 1-Acetylpiperidine-4-
carbonitrile

This is a general protocol for the N-acetylation of a secondary amine.

Materials:

4-Cyanopiperidine hydrochloride

Acetic anhydride

Triethylamine

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine
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e Anhydrous magnesium sulfate
e Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:

Suspend 4-cyanopiperidine hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of
starting material) in a round-bottom flask equipped with a magnetic stirrer.

Cool the suspension to 0°C in an ice bath.

Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and
liberate the free base. Stir for 15 minutes.

Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature
at 0°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate
solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
product.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient) to yield 1-Acetylpiperidine-4-carbonitrile.

Visualizations
Synthesis Workflow
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Step 1: Dehydration Step 2: Acetylation

SOClz, Dibutylformamide Acetic Anhydride, EtsN
Toluene, 20°C, 24h Base (e.g., EtaN) DCM, 0°C to RT, 2-4h

4-C 1

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Acetylpiperidine-4-carbonitrile.

Potential Signaling Pathway Involvement

Derivatives of 4-cyanopiperidine have shown activity as inhibitors of T-type calcium channels,
which are implicated in neuropathic pain. The following diagram illustrates a hypothetical
mechanism of action based on this potential application.
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Caption: Hypothetical inhibition of T-type calcium channels.

Applications in Drug Discovery

1-Acetylpiperidine-4-carbonitrile serves as a key intermediate in the synthesis of various
biologically active molecules. The cyano group can be hydrolyzed to a carboxylic acid or an
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amide, or reduced to an amine, providing a handle for further functionalization. The piperidine
scaffold is a common feature in drugs targeting the central nervous system.

Potential therapeutic areas for derivatives of 1-Acetylpiperidine-4-carbonitrile include:

Neuropathic Pain: As precursors to inhibitors of T-type calcium channels.

o Psychiatric Disorders: The piperidine core is present in many antipsychotic and
antidepressant medications.

o HIV Treatment: As a scaffold for CCR5 antagonists.

o Cancer Therapy: As a building block for the synthesis of CDK inhibitors and other
antiproliferative agents.

The exploration of derivatives of 1-Acetylpiperidine-4-carbonitrile represents a promising
avenue for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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